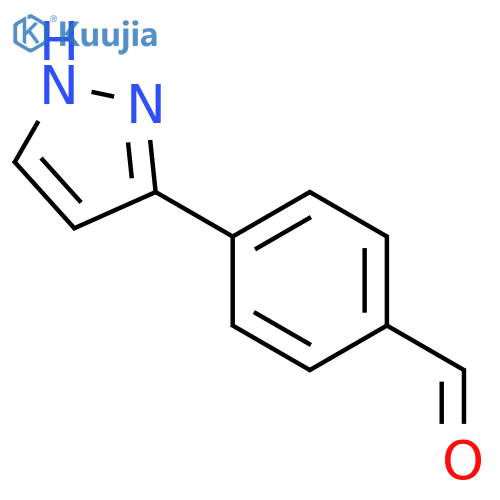

Cas no 179057-29-5 (4-(1H-Pyrazol-3-yl)benzaldehyde)

179057-29-5 structure

商品名:4-(1H-Pyrazol-3-yl)benzaldehyde

4-(1H-Pyrazol-3-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(1H-Pyrazol-3-yl)benzaldehyde

- 4-(1H-pyrazol-5-yl)benzaldehyde

- Benzaldehyde,4-(1H-pyrazol-3-yl)-

- 4-(pyrazol-3-yl)benzaldehyde

- EN300-842967

- 4-(2H-Pyrazol-3-yl)-benzaldehyde

- CS-0448913

- DTXSID40442364

- MFCD28048976

- AKOS006290505

- 179057-29-5

- SCHEMBL7030925

- P16393

- SCHEMBL22133010

-

- MDL: MFCD08669905

- インチ: InChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10/h1-7H,(H,11,12)

- InChIKey: OSTFMHHFZUBNQW-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)C2=NNC=C2)C=O

計算された属性

- せいみつぶんしりょう: 172.06400

- どういたいしつりょう: 172.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 45.8Ų

じっけんとくせい

- 密度みつど: 1.248

- ふってん: 413.835 °C at 760 mmHg

- フラッシュポイント: 205.897 °C

- PSA: 45.75000

- LogP: 1.88920

4-(1H-Pyrazol-3-yl)benzaldehyde セキュリティ情報

4-(1H-Pyrazol-3-yl)benzaldehyde 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(1H-Pyrazol-3-yl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM188994-10g |

4-(1H-Pyrazol-3-yl)benzaldehyde |

179057-29-5 | 95% | 10g |

$1772 | 2021-08-05 | |

| Enamine | EN300-842967-0.5g |

4-(1H-pyrazol-3-yl)benzaldehyde |

179057-29-5 | 95% | 0.5g |

$671.0 | 2024-05-21 | |

| Enamine | EN300-842967-10g |

4-(1H-pyrazol-3-yl)benzaldehyde |

179057-29-5 | 10g |

$3007.0 | 2023-09-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5188-10G |

4-(1H-pyrazol-3-yl)benzaldehyde |

179057-29-5 | 95% | 10g |

¥ 16,566.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5188-250MG |

4-(1H-pyrazol-3-yl)benzaldehyde |

179057-29-5 | 95% | 250MG |

¥ 1,326.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5188-5G |

4-(1H-pyrazol-3-yl)benzaldehyde |

179057-29-5 | 95% | 5g |

¥ 9,939.00 | 2023-04-14 | |

| Enamine | EN300-842967-1.0g |

4-(1H-pyrazol-3-yl)benzaldehyde |

179057-29-5 | 95% | 1.0g |

$699.0 | 2024-05-21 | |

| Enamine | EN300-842967-0.05g |

4-(1H-pyrazol-3-yl)benzaldehyde |

179057-29-5 | 95% | 0.05g |

$587.0 | 2024-05-21 | |

| Enamine | EN300-842967-0.1g |

4-(1H-pyrazol-3-yl)benzaldehyde |

179057-29-5 | 95% | 0.1g |

$615.0 | 2024-05-21 | |

| Enamine | EN300-842967-5.0g |

4-(1H-pyrazol-3-yl)benzaldehyde |

179057-29-5 | 95% | 5.0g |

$2028.0 | 2024-05-21 |

4-(1H-Pyrazol-3-yl)benzaldehyde 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

179057-29-5 (4-(1H-Pyrazol-3-yl)benzaldehyde) 関連製品

- 57204-65-6(3-phenyl-1H-pyrazole-5-carbaldehyde)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:179057-29-5)4-(1H-Pyrazol-3-yl)benzaldehyde

清らかである:99%

はかる:1g

価格 ($):441.0